

# analytical techniques for characterizing 1-tert-butyl-2-nitrobenzene

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## Compound of Interest

Compound Name: **1-tert-Butyl-2-nitrobenzene**

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An Application Guide to the Analytical Characterization of **1-tert-butyl-2-nitrobenzene**

## Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of **1-tert-butyl-2-nitrobenzene** (CAS No: 1886-57-3). Designed for researchers, analytical scientists, and professionals in drug development and chemical synthesis, this document outlines the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Chromatographic separations (GC and HPLC). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

## Introduction: Understanding the Analyte

**1-tert-butyl-2-nitrobenzene** is an aromatic organic compound featuring a benzene ring substituted with a bulky tert-butyl group and a strongly electron-withdrawing nitro group at adjacent (ortho) positions. This specific substitution pattern influences its physicochemical properties and, consequently, the analytical strategies required for its unambiguous identification and quantification. The steric hindrance from the tert-butyl group can affect the planarity of the nitro group relative to the benzene ring, which in turn impacts its spectroscopic and chromatographic behavior.

A thorough characterization is essential for confirming its identity, assessing its purity, and understanding its stability, particularly when it serves as a synthetic intermediate or a reference standard. This guide presents a multi-technique approach, as no single method can provide a complete structural and purity profile.

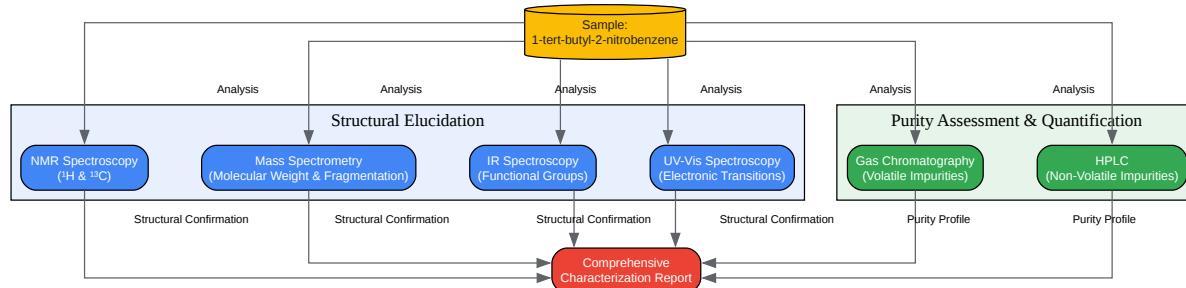
## Physicochemical Properties

A summary of the key physicochemical properties of **1-tert-butyl-2-nitrobenzene** is presented below. This data is crucial for selecting appropriate solvents, setting temperature parameters for chromatographic analysis, and interpreting spectral data.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	179.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	1886-57-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	~281.75°C (estimated)	<a href="#">[1]</a>
Melting Point	~1°C (estimated)	<a href="#">[1]</a>
Density	~1.07 g/cm <sup>3</sup> (estimated)	<a href="#">[1]</a>

## Integrated Analytical Workflow

A comprehensive characterization of **1-tert-butyl-2-nitrobenzene** relies on the synergy between multiple analytical techniques. Spectroscopic methods provide detailed structural information, while chromatographic techniques are essential for assessing purity and separating the target analyte from impurities.

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Caption: Integrated workflow for the characterization of **1-tert-butyl-2-nitrobenzene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For **1-tert-butyl-2-nitrobenzene**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are required for a complete assignment.

### $^1\text{H}$ NMR Spectroscopy

**Principle:**  $^1\text{H}$  NMR spectroscopy probes the chemical environment of hydrogen atoms (protons). The chemical shift ( $\delta$ ) indicates the degree of shielding, the integration value corresponds to the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

**Expected Spectrum:** The structure suggests two main sets of proton signals: those from the aromatic ring and those from the tert-butyl group.

- tert-Butyl Protons:** The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons. Therefore, they will appear as a sharp, intense singlet.<sup>[4]</sup> Its chemical shift will be in the upfield aliphatic region.

- Aromatic Protons: The four protons on the benzene ring are in different chemical environments due to the two different substituents. They will appear as a complex multiplet in the downfield aromatic region. The electron-withdrawing nitro group will deshield the ortho and para protons, shifting their signals further downfield compared to unsubstituted benzene.

[5]

Predicted <sup>1</sup> H NMR Signals	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
-C(CH <sub>3</sub> ) <sub>3</sub>	~1.3 - 1.5	Singlet (s)	9H	Nine equivalent aliphatic protons with no adjacent proton neighbors.[4]
Ar-H	~7.4 - 7.8	Multiplet (m)	4H	Four inequivalent aromatic protons deshielded by the benzene ring current and the electron-withdrawing nitro group.[5]

#### Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of **1-tert-butyl-2-nitrobenzene** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
- Data Acquisition:
  - Acquire the spectrum at 25°C.

- Use a standard 90° pulse sequence.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID).
  - Phase the spectrum and perform baseline correction.
  - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  - Integrate the signals and assign the chemical shifts.

## **<sup>13</sup>C NMR Spectroscopy**

**Principle:** <sup>13</sup>C NMR provides information about the carbon skeleton of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shift depends on the carbon's hybridization and electronic environment.

**Expected Spectrum:** The molecule has 10 carbon atoms, but due to symmetry in the tert-butyl group, fewer than 10 signals are expected.

- **tert-Butyl Carbons:** The three methyl carbons are equivalent, giving one signal. The quaternary carbon will appear as a separate signal. These will be in the upfield aliphatic region.
- **Aromatic Carbons:** Six signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded.<sup>[5]</sup><sup>[6]</sup> The carbon attached to the tert-butyl group will also show a distinct chemical shift.

Predicted $^{13}\text{C}$ NMR Signals	Chemical Shift ( $\delta$ , ppm)	Rationale
$-\text{C}(\text{CH}_3)_3$	~30 - 32	Three equivalent methyl carbons.[7]
$-\text{C}(\text{CH}_3)_3$	~35 - 38	Quaternary carbon of the tert-butyl group.[7]
Ar-C	~123 - 150	Six distinct signals for the aromatic carbons. The ipso-carbon attached to the $\text{NO}_2$ group will be the most deshielded (~148 ppm).[5][6]

#### Protocol:

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR analysis.
- Instrument Setup: Use the same NMR spectrometer.
- Data Acquisition:
  - Acquire a proton-decoupled spectrum to simplify the signals to singlets.
  - Set the spectral width to cover a range of 0 to 200 ppm.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$  and the presence of quaternary carbons.
- Data Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum, referencing the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.

Expected Spectrum: The IR spectrum of **1-tert-butyl-2-nitrobenzene** will be dominated by absorptions from the nitro group, the aromatic ring, and the C-H bonds of the alkyl and aromatic moieties.

- Nitro Group (NO<sub>2</sub>): Aromatic nitro compounds characteristically show two strong absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations.[8][9][10]
- Aromatic Ring: Look for C=C stretching vibrations within the ring and C-H stretching for hydrogens attached to the ring. Out-of-plane C-H bending bands can sometimes suggest the substitution pattern, although the nitro group can complicate this interpretation.[11]
- Alkyl Group (tert-Butyl): Expect C-H stretching and bending vibrations for the methyl groups.

Key IR Absorptions	Wavenumber (cm <sup>-1</sup> )	Vibration Type	Rationale
Aromatic C-H Stretch	3100 - 3000	Stretch	C-H bonds on the sp <sup>2</sup> hybridized carbons of the benzene ring.[10]
Aliphatic C-H Stretch	3000 - 2850	Stretch	C-H bonds on the sp <sup>3</sup> hybridized carbons of the tert-butyl group. [10]
Aromatic C=C Stretch	1600 - 1475	In-ring Stretch	Benzene ring vibrations.[10]
Asymmetric NO <sub>2</sub> Stretch	1550 - 1475	Stretch	Strong absorption characteristic of aromatic nitro compounds.[9]
Symmetric NO <sub>2</sub> Stretch	1360 - 1290	Stretch	Strong absorption, typically of equal intensity to the asymmetric stretch in aromatic nitro compounds.[8][9]

**Protocol:**

- Sample Preparation: As **1-tert-butyl-2-nitrobenzene** is a liquid at room temperature, the simplest method is to prepare a neat sample. Place one drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment first.
  - Place the prepared sample in the spectrometer.
  - Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

## Mass Spectrometry (MS)

**Principle:** Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions. In its most common form for small molecules, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion ( $\text{M}^{+}$ ) and various fragment ions.

**Expected Spectrum:**

- Molecular Ion ( $\text{M}^{+}$ ): The molecular weight is 179.22. The mass spectrum should show a molecular ion peak at  $m/z = 179$ .<sup>[3]</sup>
- Fragmentation Pattern: The fragmentation of tert-butyl substituted aromatic compounds is often dominated by the loss of a methyl group ( $\text{CH}_3\bullet$ , mass = 15) to form a stable tertiary carbocation.<sup>[12]</sup> This would result in a prominent peak at  $m/z = 164$  ( $179 - 15$ ). This is often

the base peak (most intense peak) in the spectrum. Further fragmentation of the nitro group (loss of  $\text{NO}\cdot$  or  $\text{NO}_2\cdot$ ) may also occur.

Ion	m/z	Identity	Rationale
$[\text{M}]^+$	179	Molecular Ion	Corresponds to the intact ionized molecule. <a href="#">[3]</a>
$[\text{M}-15]^+$	164	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the tert-butyl group to form a stable tertiary benzylic-type cation. This is a very favorable fragmentation pathway. <a href="#">[12]</a> <a href="#">[13]</a>
$[\text{M}-30]^+$	149	$[\text{M} - \text{NO}]^+$	Loss of a neutral nitric oxide radical.
$[\text{M}-46]^+$	133	$[\text{M} - \text{NO}_2]^+$	Loss of a neutral nitrogen dioxide radical.

#### Protocol:

- **Sample Introduction:** The most common method is to couple the mass spectrometer to a Gas Chromatograph (GC-MS). This allows for the separation of the analyte from any volatile impurities before it enters the ion source.
- **Ionization:** Use standard Electron Ionization (EI) at 70 eV. This standard energy allows for comparison with library spectra.[\[14\]](#)
- **Mass Analysis:** Scan a mass range appropriate for the analyte, for example, m/z 40 to 250.

- Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of the tert-butyl group and the nitrobenzene core. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[3]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups, which have  $\pi$ -electrons.

Expected Spectrum: Nitrobenzene itself shows strong UV absorption.[15] The presence of the tert-butyl group will cause a slight shift in the absorption maxima ( $\lambda_{\text{max}}$ ). The spectrum is expected to show characteristic absorptions for the  $\pi \rightarrow \pi^*$  transitions of the aromatic system, which are influenced by the nitro group chromophore. The steric hindrance between the ortho-substituted tert-butyl and nitro groups may slightly decrease the conjugation, potentially causing a blueshift (shift to shorter wavelength) and a decrease in molar absorptivity compared to a para-substituted analogue.[16]

Protocol:

- Sample Preparation: Prepare a dilute solution of **1-tert-butyl-2-nitrobenzene** in a UV-transparent solvent like ethanol or acetonitrile. A typical concentration is in the range of 1-10 mg/L.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Use a matched pair of quartz cuvettes (1 cm path length). Fill one with the pure solvent (the blank) and the other with the sample solution.
  - Scan the wavelength range from 400 nm down to 200 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). This data is useful for setting the detection wavelength in HPLC analysis and for quantitative analysis using the Beer-Lambert law.

# Chromatographic Techniques

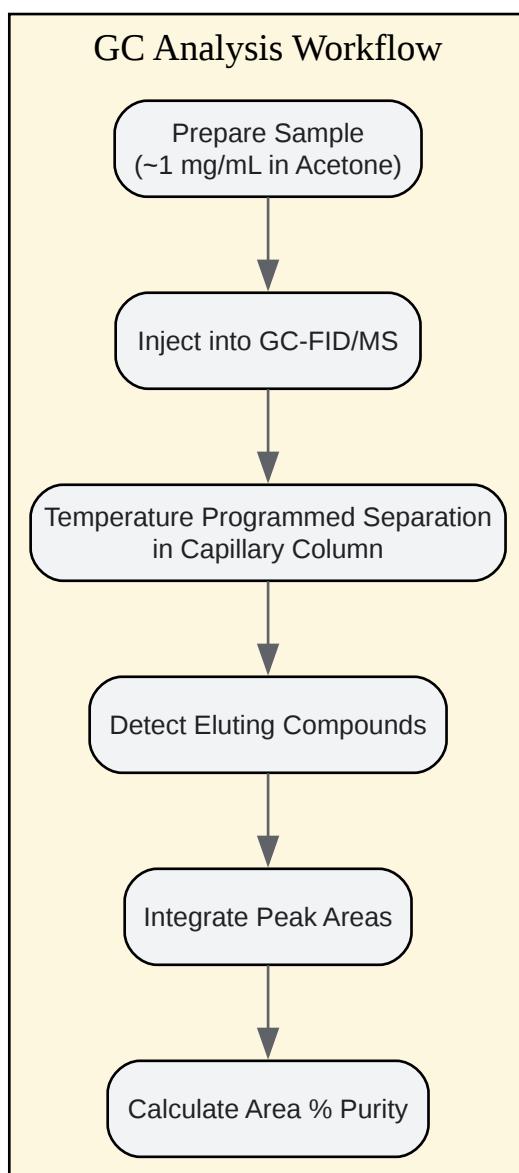
Chromatography is essential for separating the analyte from impurities, thereby establishing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.

## Gas Chromatography (GC)

Principle: GC is ideal for compounds that are volatile and thermally stable, like **1-tert-butyl-2-nitrobenzene**. The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.
- Instrument and Column: Use a GC system equipped with a Flame Ionization Detector (FID) for general-purpose purity analysis or a Mass Spectrometer (MS) for definitive peak identification. A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m) is a suitable choice.
- GC Conditions:
  - Injector: Split/splitless inlet at 250°C.
  - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
  - Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (Note: This program should be optimized).
  - Detector (FID): Temperature at 280°C.
- Data Analysis: The output is a chromatogram showing peaks as a function of retention time. The area of each peak is proportional to the concentration of the corresponding component. [17] Purity can be assessed by calculating the area percent of the main peak relative to the total area of all peaks.



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Caption: General workflow for GC-based purity analysis.

## High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. For a moderately polar compound like **1-tert-butyl-2-nitrobenzene**, reversed-phase HPLC is the method of choice.

Protocol:

- Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in acetonitrile or methanol. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Instrument and Column: Use an HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard starting point.[18]
- HPLC Conditions:
  - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is suitable. A starting point could be 70:30 (v/v) Acetonitrile:Water.[19][20]
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Injection Volume: 10 µL.
  - Detector: UV detector set to a  $\lambda_{\text{max}}$  determined from the UV-Vis spectrum (e.g., ~254 nm).
- Data Analysis: Similar to GC, analyze the resulting chromatogram. Calculate the area percent of the main peak to determine purity relative to other UV-active impurities.

## Conclusion

The analytical characterization of **1-tert-butyl-2-nitrobenzene** requires a multi-faceted approach. NMR spectroscopy serves as the cornerstone for definitive structural elucidation, providing an unambiguous map of the proton and carbon framework. IR and UV-Vis spectroscopy offer rapid confirmation of key functional groups and electronic properties. Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation. Finally, chromatographic techniques like GC and HPLC are indispensable for assessing the purity of the compound. By integrating the data from these orthogonal techniques, researchers can build a complete and reliable profile of **1-tert-butyl-2-nitrobenzene**, ensuring its suitability for its intended application.

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